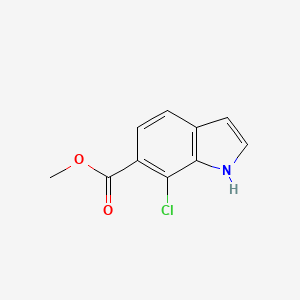

Methyl 2,5-dibromo-3,4-dimethylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2,5-dibromo-3,4-dimethylbenzoate is a chemical compound used in scientific research for its potential as an insecticide and antifungal agent. This compound belongs to the family of dibromo benzoates, which are known for their biological activities. Methyl 2,5-dibromo-3,4-dimethylbenzoate has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Suzuki Cross-Coupling Reactions

Methyl 2,5-dibromo-3,4-dimethylbenzoate: is utilized in Suzuki cross-coupling reactions, which are pivotal for creating carbon-carbon bonds in organic molecules. This process is essential for synthesizing various pharmaceuticals and polymers. The compound’s dibromo groups act as leaving groups in the presence of a palladium catalyst, facilitating the coupling with organoboron compounds .

Synthesis of Heterocycles

The compound serves as a precursor for the synthesis of heterocyclic compounds. Heterocycles are crucial frameworks in many drugs and agricultural chemicals. The dibromo functionality allows for subsequent functionalization to create diverse heterocyclic structures .

Density Functional Theory (DFT) Studies

Researchers use Methyl 2,5-dibromo-3,4-dimethylbenzoate to perform DFT studies to explore the electronic properties of molecules. These studies help predict reactivity patterns and stability of potential pharmaceuticals and materials .

Biological Activity Screening

Derivatives of this compound are screened for various biological activities, including antioxidant, antibacterial, and antiurease activities. This screening is vital for discovering new drugs and understanding the biological roles of chemical compounds .

Liquid Crystal Research

In the field of materials science, particularly in the study of liquid crystals, Methyl 2,5-dibromo-3,4-dimethylbenzoate derivatives are investigated as potential chiral dopants. These dopants can influence the optical properties of liquid crystals, which are used in displays and other optical devices .

Organic Synthesis Methodology Development

The compound is also used in the development of new organic synthesis methodologies. For example, it can be involved in studies related to regioselective bromination, which is a key step in the synthesis of many organic compounds .

Mechanism of Action

The compound’s pharmacokinetics would likely depend on factors such as its lipophilicity, size, and the presence of functional groups that could be involved in metabolic reactions. Its bioavailability could be influenced by factors such as its solubility and stability in the gastrointestinal tract, as well as its ability to cross biological membranes .

The compound’s actions could potentially be influenced by a variety of environmental factors, including pH, temperature, and the presence of other chemicals that could react with it or affect its stability .

properties

IUPAC Name |

methyl 2,5-dibromo-3,4-dimethylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O2/c1-5-6(2)9(12)7(4-8(5)11)10(13)14-3/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZIMVBIXJTZEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1C)Br)C(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,5-dibromo-3,4-dimethylbenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Oxo-(2-oxo-1-benzopyran-3-yl)methyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B2953105.png)

![Tert-butyl 8-(6-chloropyridazine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2953106.png)

![N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2953112.png)

![2-Methoxy-5-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)sulfamoyl]benzamide](/img/structure/B2953114.png)

![1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2953116.png)

![N-[5-(Dimethylamino)pyridin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2953119.png)

![9-(4-chlorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2953123.png)